(4-Bromopyridin-2-yl)methanol
Overview
Description
The compound “(4-Bromopyridin-2-yl)methanol” is a brominated pyridine derivative. Pyridine derivatives are known for their applications in various chemical reactions and as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The presence of the bromine atom on the pyridine ring makes it a potential candidate for further functionalization through various organic reactions.
Synthesis Analysis
The synthesis of related pyridine derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine was achieved through the double reduction of cyclic sulfonamide precursors, which were prepared using a stereoselective intramolecular Heck reaction . Although this does not directly describe the synthesis of “(4-Bromopyridin-2-yl)methanol,” it provides insight into the complexity and potential synthetic routes for related compounds.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is crucial for their reactivity and interaction with other molecules. For example, the Schiff base compound synthesized from 4-methylpyridin-2-ylamine was characterized by single-crystal X-ray diffraction, which revealed a nearly coplanar arrangement of the benzene and pyridine rings . This structural information is essential for understanding the reactivity of such compounds, although it does not directly pertain to “(4-Bromopyridin-2-yl)methanol.”
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, often facilitated by the presence of substituents such as bromine. The in situ alkylation of 4,4'-bipyridine during the hydrothermal synthesis of copper(I) bromide complexes is an example of how such derivatives can participate in complex chemical processes . This demonstrates the reactivity of brominated pyridine compounds in coordination chemistry, which could be relevant to the chemical behavior of “(4-Bromopyridin-2-yl)methanol.”
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their substituents. For instance, the solubility of 4-bromopyrazole in binary solvent mixtures was studied, showing that the solubility is highest in neat methanol or ethanol . This suggests that “(4-Bromopyridin-2-yl)methanol” might also exhibit significant solubility in these solvents. Additionally, the study of excess molar volumes and viscosities of binary mixtures with 4-methylpyridine provides data on the interactions between pyridine derivatives and alcohols , which could be extrapolated to understand the behavior of “(4-Bromopyridin-2-yl)methanol” in similar mixtures.
Scientific Research Applications
Synthesis and Crystal Structures
- The synthesis and crystal structure analysis of various coordination compounds, including those with 3-bromopyridine as a coligand, demonstrate the utility of bromopyridine derivatives in forming polymorphs and isomeric nickel(II)thiocyanate coordination compounds. These compounds have unique properties and are useful in crystallography and materials science (Krebs, Ceglarska, & Näther, 2021).
Chemical Synthesis
- Benzylpiperidines, a class of compounds with various applications, can be synthesized using a temperature-programmed method involving aryl(pyridin-2-yl)methanols. This highlights the role of bromopyridine derivatives in enabling the synthesis of complex organic compounds (Ágai et al., 2004).
Palladacycle Synthesis and Properties
- Bromopyridine derivatives are used in the synthesis of flat N(sp2)C(sp2)N(sp2) pincer palladacycles, which have unique photoluminescent properties. This has implications in the field of luminescent materials and coordination chemistry (Consorti et al., 2004).
Supramolecular Chemistry
- In the field of supramolecular chemistry, bromopyridine derivatives play a key role in the formation of complex hydrogen-bonded architectures, as seen in compounds like copper(II) halides. This is crucial for understanding molecular interactions and designing molecular assemblies (Suksangpanya et al., 2004).
Solubility and Thermodynamics
- The study of solubility and solution thermodynamics of bromopyrazole in mixed solvents, including methanol, can provide valuable insights into the physicochemical properties of bromopyridine derivatives. This is important for their application in various solvent systems (Wang, Du, & Zhao, 2017).
Electrocatalysis
- Bromopyridine derivatives are used in the synthesis of catalysts for methanol oxidation, demonstrating their potential in the development of more efficient fuel cells and green energy solutions (Lin et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(4-bromopyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVUUSQGWMQSMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563704 | |
Record name | (4-Bromopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromopyridin-2-yl)methanol | |
CAS RN |
131747-45-0 | |
Record name | (4-Bromopyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Bromopyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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